molecular formula C7H12O3 B1527467 Methyl 2-cyclobutoxyacetate CAS No. 1247751-17-2

Methyl 2-cyclobutoxyacetate

Cat. No. B1527467
M. Wt: 144.17 g/mol
InChI Key: YBPVIGMMACIOOG-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutoxyacetate is an organic compound with the CAS Number: 1247751-17-2 . It has a molecular weight of 144.17 and its IUPAC name is methyl (cyclobutyloxy)acetate . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of Methyl 2-cyclobutoxyacetate is C7H12O3 . Its InChI Code is 1S/C7H12O3/c1-9-7(8)5-10-6-3-2-4-6/h6H,2-5H2,1H3 . This indicates that the molecule consists of a cyclobutane ring with an ester functional group attached.


Physical And Chemical Properties Analysis

Methyl 2-cyclobutoxyacetate is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, solubility, and density were not found in the search results.

Scientific Research Applications

  • Polymerization of Cyclic Monomers : A study by Moszner et al. (2003) describes the radical homopolymerization of cyclic monomers, which could be analogous to processes involving Methyl 2-cyclobutoxyacetate in polymer science. This polymerization led to polymers with specific properties like a glass transition temperature of 90°C, indicating the potential of cyclic monomers in creating materials with desirable thermal properties (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

  • Catalytic Ring Enlargement : Research by Shi et al. (2006) on the catalytic ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes underlines the chemical transformations that cyclic compounds like Methyl 2-cyclobutoxyacetate might undergo. This work highlights the role of palladium acetate in catalyzing the conversion of cyclopropanes to cyclobutenes, a reaction mechanism that could be relevant for synthesizing derivatives of Methyl 2-cyclobutoxyacetate (Shi, Liu, & Tang, 2006).

  • Electrochemical Applications : A study on the electrochemical sensor for the simultaneous determination of MCPA and its metabolite by Rahemi et al. (2015) illustrates the application of electrochemical methods for analyzing chemical compounds. Although not directly related to Methyl 2-cyclobutoxyacetate, the methodologies described could be applicable for its analysis in environmental samples or as part of a synthetic process monitoring (Rahemi, Garrido, Borges, Brett, & Garrido, 2015).

  • Synthesis and Antifungal Activities : The stereoselective synthesis of (E)-alpha-(methoxyimino)benzeneacetate derivatives containing a pyrazole ring by Li et al. (2006) demonstrates the synthesis of complex molecules with potential biological activity. This research might inspire the synthesis and testing of Methyl 2-cyclobutoxyacetate derivatives for antifungal or other biological activities (Li, Zhang, Liu, Yang, & Liu, 2006).

properties

IUPAC Name

methyl 2-cyclobutyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)5-10-6-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPVIGMMACIOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyclobutoxyacetate

CAS RN

1247751-17-2
Record name methyl 2-cyclobutoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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